molecular formula C12H26O4 B12663928 1-[2-(2-Butoxyethoxy)propoxy]propan-2-ol CAS No. 95873-43-1

1-[2-(2-Butoxyethoxy)propoxy]propan-2-ol

Cat. No.: B12663928
CAS No.: 95873-43-1
M. Wt: 234.33 g/mol
InChI Key: ZENPKPOPTRKSMJ-UHFFFAOYSA-N
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Description

1-[2-(2-Butoxyethoxy)propoxy]propan-2-ol is an organic compound with the molecular formula C12H26O4. It is a member of the glycol ether family, which are solvents known for their ability to dissolve both hydrophilic and hydrophobic substances. This compound is used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-Butoxyethoxy)propoxy]propan-2-ol typically involves the reaction of butoxyethanol with propylene oxide under controlled conditions. The reaction is catalyzed by a base such as potassium hydroxide. The process involves the following steps:

    Reaction of Butoxyethanol with Propylene Oxide: This step forms an intermediate compound.

    Addition of Another Molecule of Propylene Oxide: This step results in the formation of the final product, this compound.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified through distillation to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-Butoxyethoxy)propoxy]propan-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo nucleophilic substitution reactions where the butoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted ethers or amines.

Scientific Research Applications

1-[2-(2-Butoxyethoxy)propoxy]propan-2-ol has several applications in scientific research:

    Chemistry: Used as a solvent in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the preparation of biological samples for analysis.

    Medicine: Investigated for its potential use in drug delivery systems due to its solubility properties.

    Industry: Used in the formulation of cleaning agents, paints, and coatings due to its ability to dissolve both hydrophilic and hydrophobic substances.

Mechanism of Action

The mechanism of action of 1-[2-(2-Butoxyethoxy)propoxy]propan-2-ol involves its interaction with various molecular targets. In biological systems, it can interact with cell membranes, altering their permeability and facilitating the transport of other molecules. In chemical reactions, it acts as a solvent, stabilizing reactive intermediates and facilitating the reaction process.

Comparison with Similar Compounds

Similar Compounds

    2-Butoxyethanol: A glycol ether with similar solvent properties but a simpler structure.

    Dipropylene Glycol Monomethyl Ether: Another glycol ether used as a solvent in various applications.

Uniqueness

1-[2-(2-Butoxyethoxy)propoxy]propan-2-ol is unique due to its ability to dissolve a wide range of substances, making it highly versatile in industrial applications. Its structure allows for multiple points of interaction with other molecules, enhancing its effectiveness as a solvent and reagent.

Properties

CAS No.

95873-43-1

Molecular Formula

C12H26O4

Molecular Weight

234.33 g/mol

IUPAC Name

1-[2-(2-butoxyethoxy)propoxy]propan-2-ol

InChI

InChI=1S/C12H26O4/c1-4-5-6-14-7-8-16-12(3)10-15-9-11(2)13/h11-13H,4-10H2,1-3H3

InChI Key

ZENPKPOPTRKSMJ-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCOC(C)COCC(C)O

Origin of Product

United States

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